![molecular formula C21H27NO5 B1638362 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1638362.png)
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Anti-Ulcer Activities
A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. The research found significant anti-ulcer activity in some derivatives, particularly when introducing a carbamoyl group into specific positions of the compound's structure (Hosokami et al., 1992).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
Baba et al. (1998) investigated the metabolites of a compound related to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide for their role as disease-modifying antirheumatic drugs (DMARDs). One of the metabolites was found to have anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Microbial Synthesis
Bardot et al. (1996) conducted a study on the microbial synthesis of a related compound, highlighting the potential of microbial methods in producing complex organic compounds (Bardot et al., 1996).
Hypnotic Activity
Ergenç et al. (1999) explored the synthesis of 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione derivatives from a similar compound. They evaluated these derivatives for their effects on pentobarbital-induced hypnosis, finding that they significantly increased sleeping time (Ergenç et al., 1999).
Dopamine Analogues
Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues from a compound similar to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. This research contributes to the understanding of dopamine's role in the brain and potential therapeutic applications (Gentles et al., 1991).
Sigma Receptor Imaging
Hirata et al. (2006) evaluated radioiodinated analogues of a similar compound for their potential in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT), demonstrating potential applications in neuroimaging (Hirata et al., 2006).
Propiedades
Nombre del producto |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
|---|---|
Fórmula molecular |
C21H27NO5 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H27NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,23) |
Clave InChI |
CVAPQIIHMCZOBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R)-2-(4-amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1638281.png)
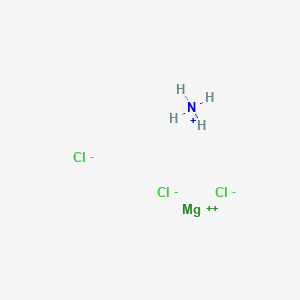
![(6As,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1638284.png)
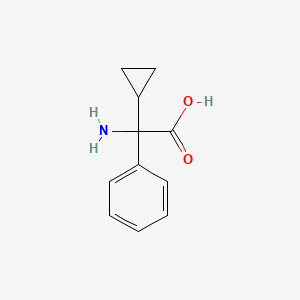
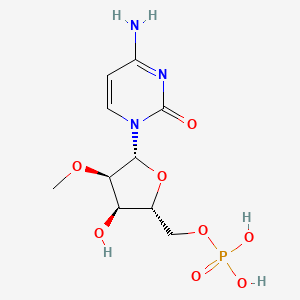
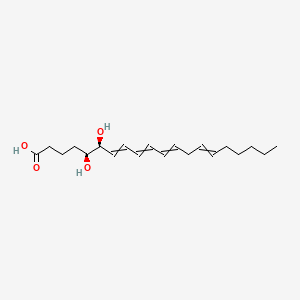
![5-chloro-N-[2-[(3,7-dimethylquinolin-2-yl)amino]ethyl]-3-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B1638294.png)
![Potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B1638297.png)
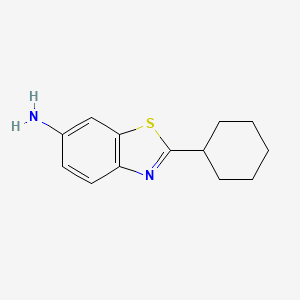
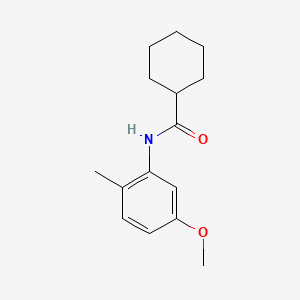
![2-amino-3-[3-(2-methylpropoxy)phenyl]propanoic Acid](/img/structure/B1638309.png)
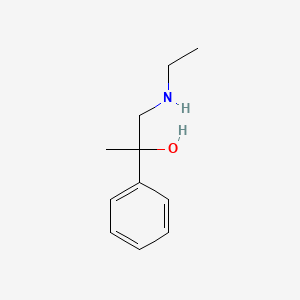
![Bis[2-(P-nitrophenyl)ethyl]phosphorochloridate](/img/structure/B1638323.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)